![molecular formula C16H16ClN3O3 B5702607 N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5702607.png)
N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide
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Overview
Description
N-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide, commonly known as CDPI3, is a chemical compound that has been extensively researched for its potential use in various scientific fields.
Mechanism of Action
CDPI3 exerts its effects by inhibiting the activity of certain enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are involved in the regulation of gene expression, and their inhibition by CDPI3 can lead to changes in gene expression patterns. PDEs are involved in the regulation of intracellular signaling pathways, and their inhibition by CDPI3 can lead to changes in cellular signaling.
Biochemical and Physiological Effects:
CDPI3 has been shown to have various biochemical and physiological effects, including changes in gene expression, cellular signaling, and cell growth and survival. CDPI3 has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using CDPI3 in lab experiments is its specificity for certain enzymes, which allows for precise targeting of specific pathways. However, one limitation is that CDPI3 can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on CDPI3. One direction is to further investigate its potential use in cancer therapy, including its effects on different types of cancer cells and its potential use in combination with other therapies. Another direction is to investigate its potential use in neurodegenerative disease therapy, including its effects on different types of neurodegenerative diseases and its potential use in combination with other therapies. Additionally, further research is needed to better understand the mechanism of action of CDPI3 and its effects on various cellular pathways.
Synthesis Methods
CDPI3 can be synthesized by reacting 2-pyridinecarboximidamide with 4-chloro-3,5-dimethylphenol in the presence of acetic anhydride. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
CDPI3 has been studied for its potential use in various scientific fields, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, CDPI3 has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, CDPI3 has been studied for its potential neuroprotective effects. In infectious disease research, CDPI3 has been shown to inhibit the replication of certain viruses.
properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-chloro-3,5-dimethylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-10-7-12(8-11(2)15(10)17)22-9-14(21)23-20-16(18)13-5-3-4-6-19-13/h3-8H,9H2,1-2H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBKLABNISLKCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)ON=C(C2=CC=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)O/N=C(/C2=CC=CC=N2)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-[Amino(pyridin-2-YL)methylidene]amino 2-(4-chloro-3,5-dimethylphenoxy)acetate |
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